Technical Documentation Center

2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid
  • CAS: 147687-63-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic Acid: Properties and Applications

Introduction 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid, an isotopically labeled form of orotic acid, serves as a critical tool for researchers and scientists in the fields of metabolic research and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid, an isotopically labeled form of orotic acid, serves as a critical tool for researchers and scientists in the fields of metabolic research and drug development. This stable, non-radioactive isotope-labeled compound, often referred to as ¹⁵N₂-orotic acid, provides a robust internal standard for mass spectrometry-based quantification and a precise tracer for elucidating the complexities of pyrimidine biosynthesis. This technical guide offers a comprehensive overview of its chemical and physical properties, alongside detailed methodologies for its application in experimental settings.

Physicochemical Properties

The introduction of two ¹⁵N isotopes into the pyrimidine ring minimally alters the fundamental physicochemical properties of orotic acid. Therefore, the data for unlabeled orotic acid can largely be considered representative.

General Properties
PropertyValueSource
Appearance Beige or white crystalline powder[1][2]
Molecular Formula C₅H₄(¹⁵N)₂O₄[3]
Molecular Weight 174.09 g/mol (anhydrous)Calculated
Molecular Weight (Monohydrate) 176.10 g/mol [2][3]
Solubility Soluble in DMSO. Slightly soluble in hot water. Insoluble in ethanol and other organic solvents.[4]
Stability Stable under normal storage conditions.[5]
Structural Information

IUPAC Name: 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid

Chemical Structure:

Caption: Chemical structure of Orotic Acid. The ¹⁵N labels are at positions 1 and 3 of the pyrimidine ring.

Key Physicochemical Data
ParameterValueSource
Melting Point 345-346 °C[5]
pKa₁ 2.07[5]
pKa₂ 9.45[5]

Spectroscopic Data

Mass Spectrometry

The key feature of ¹⁵N₂-orotic acid in mass spectrometry is its distinct mass shift compared to the unlabeled endogenous compound. This predictable two-dalton increase is the foundation of its use as an internal standard.

  • Expected Molecular Ion (M-H)⁻: m/z 157

  • Expected Molecular Ion of Unlabeled Orotic Acid (M-H)⁻: m/z 155

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁵N labeling will influence the NMR spectra:

  • ¹H NMR: The proton chemical shifts will be largely unaffected. However, coupling between the ¹⁵N nuclei and adjacent protons (¹H-¹⁵N coupling) may be observable, leading to splitting of the N-H proton signals.

  • ¹³C NMR: The carbon atoms directly bonded to the ¹⁵N atoms will exhibit coupling (¹³C-¹⁵N coupling), resulting in splitting of their respective signals. The chemical shifts will be minimally affected.

  • ¹⁵N NMR: This technique would directly probe the labeled nitrogen atoms, providing distinct signals confirming the positions of isotopic incorporation.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational modes of the functional groups present. The isotopic substitution of ¹⁴N with ¹⁵N will cause a slight shift to lower wavenumbers for vibrational modes involving the C-N bonds and N-H bonds, although this shift may be subtle. Key expected peaks include:

  • O-H stretch (carboxylic acid): Broad peak around 3000 cm⁻¹

  • N-H stretch (amide): Around 3200-3400 cm⁻¹

  • C=O stretch (carboxylic acid and amide): Strong peaks in the range of 1650-1750 cm⁻¹

  • C=C and C=N stretches: In the fingerprint region (1400-1600 cm⁻¹)

Role in Metabolic Pathways: Pyrimidine Biosynthesis

2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid, as a tracer, follows the endogenous pathway of orotic acid in de novo pyrimidine biosynthesis. This pathway is fundamental for the synthesis of nucleotides required for DNA and RNA production.

Pyrimidine_Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotic_Acid Orotic Acid (or ¹⁵N₂-Orotic Acid) Dihydroorotate->Orotic_Acid Dihydroorotate Dehydrogenase OMP Orotidine 5'-Monophosphate (OMP) Orotic_Acid->OMP Orotate Phosphoribosyltransferase (OPRT) UMP Uridine 5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase Nucleotides UTP, CTP, dTMP UMP->Nucleotides Kinases

Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway, highlighting the incorporation of orotic acid.

By introducing ¹⁵N₂-orotic acid into a biological system, researchers can trace its incorporation into downstream metabolites such as orotidine 5'-monophosphate (OMP), uridine 5'-monophosphate (UMP), and subsequently into RNA and DNA. This allows for the quantification of pyrimidine synthesis rates under various physiological or pathological conditions.

Experimental Protocols and Applications

The primary applications of 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid are as an internal standard for quantitative analysis and as a metabolic tracer.

Application as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry, as it corrects for variations in sample preparation and instrument response.

Objective: To accurately quantify endogenous orotic acid in biological matrices (e.g., urine, plasma, dried blood spots).

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Urine) Spike Spike with known amount of ¹⁵N₂-Orotic Acid (Internal Standard) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC Liquid Chromatography (Separation) Evaporate->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quantify Quantification using Peak Area Ratios (Endogenous/Internal Standard) MS->Quantify

Caption: General workflow for the quantification of orotic acid using ¹⁵N₂-orotic acid as an internal standard.

Step-by-Step Protocol (Urine Sample):

  • Sample Collection: Collect urine samples and store at -80°C until analysis.

  • Internal Standard Spiking: To a defined volume of urine (e.g., 100 µL), add a known amount of 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid solution in a suitable solvent (e.g., water or a mild basic solution). The amount should be chosen to yield a detector response similar to the expected endogenous orotic acid concentration.

  • Protein Precipitation/Extraction: Add a protein precipitating agent, such as acetonitrile, to the sample. A common ratio is 3:1 (acetonitrile:urine). Vortex vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 80:20 acetonitrile/water).[4]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography: Use a suitable column for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

      • Endogenous Orotic Acid: Q1: 154.9 m/z → Q3: 110.9 m/z (corresponding to the neutral loss of CO₂)[4]

      • ¹⁵N₂-Orotic Acid (Internal Standard): Q1: 156.9 m/z → Q3: 112.9 m/z (corresponding to the neutral loss of CO₂)[4]

  • Quantification: Calculate the concentration of endogenous orotic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled orotic acid and a constant concentration of the internal standard.

Application as a Metabolic Tracer

Objective: To measure the rate of de novo pyrimidine biosynthesis.

Step-by-Step Protocol (Cell Culture):

  • Cell Culture: Culture cells of interest to the desired confluency.

  • Labeling Medium: Prepare a culture medium containing a known concentration of 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid. The concentration and labeling duration will depend on the cell type and the expected rate of pyrimidine synthesis and should be optimized empirically.

  • Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a defined period (e.g., 2, 4, 8, 12, 24 hours).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

  • Sample Preparation for LC-MS/MS: The supernatant containing the metabolites can be dried and reconstituted as described in section 4.1.

  • LC-MS/MS Analysis: Analyze the samples to measure the abundance of both unlabeled (M) and labeled (M+2) pyrimidine nucleotides (e.g., UMP, UDP, UTP).

  • Data Analysis: Calculate the fractional isotopic enrichment for each metabolite. The rate of synthesis can be determined by modeling the incorporation of the ¹⁵N label over time.

Applications in Drug Development

The use of ¹⁵N₂-orotic acid as a tracer can be valuable in drug development for assessing the impact of novel therapeutic agents on nucleotide metabolism.[6] For instance, it can be used to evaluate drugs that target enzymes in the pyrimidine biosynthesis pathway, which is a common strategy in cancer therapy. By measuring the flux through this pathway in the presence and absence of a drug candidate, researchers can quantify its efficacy and mechanism of action.

Safety, Handling, and Storage

Safety Precautions

Based on the Safety Data Sheet (SDS) for orotic acid and its ¹⁵N₂-labeled monohydrate, the following precautions should be observed:[1][5]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1] In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[7]

Storage
  • Store at room temperature in a dry, well-ventilated place.[1][2]

  • Keep the container tightly closed and protect from light and moisture.[2]

Conclusion

2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid is an indispensable tool for modern life sciences research. Its utility as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative measurements of orotic acid, which is crucial for the diagnosis and monitoring of certain metabolic diseases. Furthermore, its application as a metabolic tracer provides a powerful means to investigate the dynamics of pyrimidine biosynthesis, offering valuable insights into cellular metabolism and the mechanism of action of novel therapeutics. The methodologies outlined in this guide provide a framework for the effective implementation of this versatile compound in a research setting.

References

  • Cambridge Isotope Laboratories, Inc. (2020). OROTIC ACID:H2O (1,3-15N2, 98%+) - SDS EU (Reach Annex II).
  • Cambridge Isotope Laboratories, Inc. (n.d.). Orotic acid·H₂O (1,3-¹⁵N₂, 98%).
  • Fisher Scientific. (2010).
  • MedChemExpress. (2025). Orotic acid (Standard)
  • BenchChem. (2025). The Role of Uric Acid-15N2 in Elucidating Purine Metabolism: A Technical Guide.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Orotic acid·H₂O (1,3-¹⁵N₂, 98%).
  • NextSDS. (n.d.). 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid.
  • Shoemaker, J. D., & Elliott, W. H. (1991). Quantification of orotic acid in dried filter-paper urine samples by stable isotope dilution gas chromatography-mass spectrometry. Clinical Chemistry, 37(12), 2057–2061.
  • Clinivex. (n.d.). Orotic Acid-15N2.
  • Fisher Scientific. (2014).
  • Greenbook. (2018).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025). 4(1H)
  • Turgeon, C. T., et al. (2013). Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots. Molecular Genetics and Metabolism, 110(1-2), 107–113.
  • Visek, W. J. (1992). Orotic acid, arginine, and hepatotoxicity. The Journal of Nutrition, 122(7), 1481–1485.
  • Aceves, P. (2018, August 7). Application of Tracer Kinetics in Drug Development A Valuable but Underused Tool in Clinical Pharmac [Video]. YouTube.
  • Boroń, A., & Szulc, K. (2017). Orotic Acid: Why it is Important to Understand Its Role in Metabolism. Postepy higieny i medycyny doswiadczalnej (Online), 71, 534–538.
  • Durschlag, R. P., & Robinson, J. L. (1980). Orotic acid-induced metabolic changes in the rat. The Journal of Nutrition, 110(4), 816–821.
  • Jakobs, C., et al. (1984). Stable isotope dilution analysis of orotic acid and uracil in amniotic fluid. Clinica Chimica Acta, 143(2), 123–133.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Cambridge Isotope Laboratories, Inc. (n.d.). Orotic acid·H₂O (1,3-¹⁵N₂, 98%).
  • Deodato, F., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Journal of Personalized Medicine, 13(10), 1443.
  • Obach, R. S. (2021). Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen.

Sources

Exploratory

The Role of 15N2-Labeled 2,4-Dioxo-1H-Pyrimidine-6-Carboxylic Acid in Nucleotide Metabolism: A Technical Guide to Metabolic Flux and Drug Discovery

Executive Summary The compound 2,4-dioxo-1H-pyrimidine-6-carboxylic acid , universally known as orotic acid , is a pivotal intermediate in the de novo pyrimidine biosynthesis pathway. When labeled with stable isotopes at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4-dioxo-1H-pyrimidine-6-carboxylic acid , universally known as orotic acid , is a pivotal intermediate in the de novo pyrimidine biosynthesis pathway. When labeled with stable isotopes at the 1 and 3 nitrogen positions—yielding 1,3-¹⁵N₂-orotic acid —it becomes an indispensable analytical tool for researchers and drug development professionals. This technical whitepaper explores the mechanistic role of orotic acid in nucleotide metabolism, the causality behind its use as a stable isotope tracer and internal standard, and provides self-validating protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Metabolic Flux Analysis (MFA).

Mechanistic Grounding: De Novo Pyrimidine Biosynthesis

Unlike salvage pathways that recycle nucleobases, the de novo pyrimidine synthesis pathway constructs the pyrimidine ring from fundamental precursors: glutamine, bicarbonate, and aspartate[1].

The pathway is driven by three primary enzymatic nodes:

  • CAD Complex : A trifunctional enzyme that catalyzes the first three steps, converting glutamine and CO₂ into dihydroorotate.

  • Dihydroorotate Dehydrogenase (DHODH) : Located on the inner mitochondrial membrane, DHODH couples the oxidation of dihydroorotate to orotic acid with the reduction of ubiquinone in the electron transport chain[1].

  • Uridine Monophosphate Synthase (UMPS) : A bifunctional enzyme that converts orotic acid and phosphoribosyl pyrophosphate (PRPP) into UMP, the universal precursor for all other pyrimidine nucleotides.

The Diagnostic and Pharmacological Significance of Orotic Acid

Orotic acid is a critical metabolic bottleneck. Its intracellular and extracellular accumulation is highly diagnostic:

  • Target Engagement in Oncology : DHODH is a highly sought-after target in cancer therapy because rapidly proliferating tumors rely heavily on de novo pyrimidine synthesis[2]. DHODH inhibitors (e.g., Brequinar, Teriflunomide, Indoluidin D) cause a massive upstream accumulation of dihydroorotate and a downstream depletion of orotic acid[2][3].

  • Urea Cycle Disorders (UCDs) : In proximal UCDs like Ornithine Transcarbamylase (OTC) deficiency, excess mitochondrial carbamoyl phosphate spills into the cytosol, forcing flux through the pyrimidine pathway and resulting in severe orotic aciduria[4].

Pathway Gln Glutamine + CO2 + ATP CAD CAD Complex (Cytosol) Gln->CAD CP Carbamoyl Phosphate DHO Dihydroorotate CP->DHO + Aspartate DHODH DHODH (Mitochondrial Inner Membrane) DHO->DHODH Oxidation via Ubiquinone OA Orotic Acid (2,4-dioxo-1H-pyrimidine-6-carboxylic acid) UMPS UMPS (Cytosol) OA->UMPS + PRPP UMP Uridine Monophosphate (UMP) CAD->CP DHODH->OA DHODH Inhibitors Block Here UMPS->UMP

Fig 1: De novo pyrimidine biosynthesis pathway highlighting the central role of orotic acid.

The Analytical Superiority of ¹⁵N₂-Orotic Acid

In quantitative metabolomics, measuring endogenous orotic acid presents severe analytical challenges. Orotic acid is highly polar, leading to poor retention on standard reversed-phase C18 columns. Consequently, it often elutes near the solvent front, a region notorious for severe ion suppression caused by co-eluting salts and matrix components in plasma or urine[5].

The Causality of Isotope Dilution: To circumvent matrix effects, 1,3-¹⁵N₂-orotic acid is utilized as an internal standard (IS). Because the ¹⁵N isotopes are chemically identical to ¹⁴N, the labeled standard co-elutes exactly with the endogenous analyte[5]. Whatever ion suppression the endogenous orotic acid experiences in the electrospray ionization (ESI) source, the ¹⁵N₂-standard experiences equally. By quantifying the ratio of the unlabeled to labeled peak areas, researchers create a self-correcting, self-validating analytical system that guarantees absolute quantification regardless of matrix variability[6].

Table 1: MRM Transitions for Pyrimidine Metabolite Quantification

Data synthesized from validated LC-MS/MS methodologies[6].

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)
Orotic Acid (Endogenous) 155.1111.144 Da (CO₂)15
1,3-¹⁵N₂-Orotic Acid (IS) 157.1113.144 Da (CO₂)15
Dihydroorotate 157.1113.144 Da (CO₂)15
Uracil 111.042.069 Da20

(Note: Dihydroorotate and ¹⁵N₂-Orotic Acid share the same m/z transitions but are chromatographically separated prior to MS detection).

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. Built-in Quality Control (QC) checks ensure that any failure in extraction or ionization is immediately flagged by the internal standard.

Protocol 1: LC-MS/MS Quantification of Orotic Acid in Biological Fluids

This protocol is optimized for evaluating DHODH inhibitor target engagement in vivo[3][7].

Step 1: Internal Standard Preparation

  • Dissolve 1,3-¹⁵N₂-orotic acid in 1 mol/L NaOH to create a 1 mg/mL stock.

  • Dilute in 80:20 Acetonitrile:Water to create a working IS extraction solution of 0.5 µmol/L[7].

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 10 µL of plasma or urine into a microcentrifuge tube.

  • Spike with 40 µL of the 0.5 µmol/L ¹⁵N₂-orotic acid extraction solution[3][7]. (Self-Validation Check: Spiking before extraction ensures that any physical loss of the analyte during centrifugation is mirrored by the IS).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 35 µL of the supernatant and dilute with 35 µL of 0.1% formic acid in water[3].

Step 3: LC-MS/MS Acquisition

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-embedded C18 (e.g., Phenomenex Gemini C18)[3][6].

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Negative ESI mode using the MRM transitions listed in Table 1[6].

  • System Suitability: The %CV (Coefficient of Variation) of the ¹⁵N₂-orotic acid peak area across all samples must be <15%. A drop in IS peak area indicates severe ion suppression or extraction failure.

Workflow S1 Biological Sample (Plasma/Urine) S2 Spike Internal Standard (1,3-15N2-Orotic Acid) S1->S2 S3 Protein Precipitation (80:20 ACN:H2O) S2->S3 S4 LC Separation (HILIC / Polar C18) S3->S4 S5 ESI-MS/MS Detection (Negative MRM Mode) S4->S5 S6 Absolute Quantification (Ratio: m/z 155.1 / 157.1) S5->S6

Fig 2: LC-MS/MS Analytical Workflow utilizing 15N2-Orotic Acid as an Internal Standard.

Protocol 2: Metabolic Flux Analysis (MFA) in Cancer Cells

Cancer cells with specific mutations (e.g., ASS1-deficiency) divert aspartate away from the urea cycle and into pyrimidine synthesis to fuel rapid proliferation.

Step 1: Isotope Labeling

  • Culture cancer cells in media containing ¹⁵N-labeled glutamine or ¹³C-aspartate for 24-48 hours.

  • Causality: Glutamine donates the initial nitrogen to carbamoyl phosphate, which is eventually incorporated into the pyrimidine ring of orotic acid.

Step 2: Quenching and Extraction

  • Rapidly quench metabolism by washing cells with ice-cold PBS, followed by the immediate addition of -80°C 80% methanol containing ¹⁵N₂-orotic acid as the recovery standard.

  • Scrape cells, collect the lysate, and centrifuge to remove precipitated proteins.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Analyze the supernatant using an Orbitrap or Q-TOF mass spectrometer.

  • Calculate the fractional enrichment of M+1, M+2, etc., isotopologues of endogenous orotic acid, using the spiked ¹⁵N₂-orotic acid (which will appear as a distinct M+2 peak with a known concentration) to quantify absolute pool sizes alongside the relative flux.

Data Presentation and Interpretation

Understanding the quantitative shifts in orotic acid is vital for interpreting drug efficacy and metabolic disorders.

Table 2: Interpretation of Orotic Acid and Pyrimidine Metabolite Shifts
Clinical / Experimental StateDihydroorotate LevelsOrotic Acid LevelsUMP / Uridine LevelsMechanistic Interpretation
Normal Physiological State BaselineBaselineBaselineHomeostatic de novo synthesis and salvage.
DHODH Inhibition (e.g., Brequinar) Massive Increase Severe Decrease DecreaseBlockade at the inner mitochondrial membrane prevents oxidation of DHO to Orotic Acid[2][3].
ASS1-Deficient Tumors IncreaseIncrease IncreaseAspartate is diverted from the urea cycle into the CAD complex, hyperactivating pyrimidine flux.
OTC Deficiency (Proximal UCD) IncreaseMassive Increase Normal/IncreaseAccumulated carbamoyl phosphate spills into the cytosol, forcing flux into orotic acid production[4].

Conclusion

The integration of 15N2-labeled 2,4-dioxo-1H-pyrimidine-6-carboxylic acid into modern mass spectrometry workflows has revolutionized our ability to map nucleotide metabolism. By acting as a flawless internal standard, it ensures that the quantification of pyrimidine flux is robust against matrix interference. Whether evaluating the target engagement of novel DHODH inhibitors in oncology or diagnosing rare urea cycle disorders, the self-validating analytical frameworks built around ¹⁵N₂-orotic acid remain the gold standard in metabolic research.

References

  • Ectopic expression of cytosolic DHODH uncouples de novo pyrimidine biosynthesis from mitochondrial electron transport. ResearchGate. Available at: [Link][1]

  • Diversion of aspartate in ASS1-deficient tumours fosters de novo pyrimidine synthesis. Tel Aviv University / Nature. Available at:[Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Available at:[Link][2]

  • Rapid Determination of Orotic Acid in Urine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. ResearchGate. Available at:[Link][5]

  • Beclin-1-mediated activation of autophagy improves proximal and distal urea cycle disorders. PMC / NIH. Available at:[Link][4][6]

  • Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry. ResearchGate. Available at:[Link][7]

  • Compositions and methods for inhibiting dihydroorotate dehydrogenase. Google Patents (US10889548B2). Available at:[3]

Sources

Protocols & Analytical Methods

Method

stable isotope probing with 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid in microbiome studies

Introduction: Beyond Composition to Function in Microbiome Analysis The study of microbial communities has rapidly evolved from cataloging species to understanding their functional roles within complex ecosystems. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Composition to Function in Microbiome Analysis

The study of microbial communities has rapidly evolved from cataloging species to understanding their functional roles within complex ecosystems. While metagenomic sequencing reveals the metabolic potential of a microbiome, it does not definitively identify which microbes are actively contributing to specific metabolic processes under given conditions. Stable Isotope Probing (SIP) is a powerful technique that bridges this gap by directly linking metabolic function to microbial identity.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid (¹⁵N₂-orotic acid) for DNA and RNA-based SIP in microbiome studies.

Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential building blocks of DNA and RNA.[4][5] By providing ¹⁵N₂-orotic acid as a labeled substrate, researchers can trace the incorporation of the heavy isotope into the nucleic acids of actively growing and replicating microorganisms. This enables the identification and characterization of metabolically active members of the microbiome. This approach is particularly valuable for pinpointing microbes involved in nucleotide biosynthesis, a fundamental process for cellular proliferation.

This guide will delve into the underlying principles, provide detailed experimental protocols for both in vitro and in vivo studies, and discuss the critical considerations for successful implementation and data interpretation.

The Scientific Rationale: Tracing De Novo Pyrimidine Biosynthesis

The central premise of this SIP application lies in the microbial uptake and metabolism of orotic acid. Microorganisms that are actively synthesizing pyrimidines de novo will incorporate the ¹⁵N-labeled orotic acid into their newly synthesized DNA and RNA. This leads to an increase in the buoyant density of their nucleic acids.

The de novo pyrimidine biosynthesis pathway is a highly conserved metabolic route in many bacteria.[6] The pathway culminates in the formation of uridine monophosphate (UMP), a precursor for other pyrimidine nucleotides. The use of doubly labeled (1,3-¹⁵N₂) orotic acid ensures a greater mass shift upon incorporation, which is a critical consideration for ¹⁵N-SIP experiments.

It is important to note that some microbes may preferentially utilize salvage pathways for nucleotide synthesis, acquiring pyrimidines from their environment rather than synthesizing them de novo. Such organisms would not be labeled with ¹⁵N₂-orotic acid, a key consideration when interpreting results.

Experimental Design and Core Protocols

Successful SIP experiments with ¹⁵N₂-orotic acid require careful planning and execution. The following sections provide detailed protocols for both in vitro and in vivo applications.

I. In Vitro Labeling of Microbiome Samples (e.g., Fecal Slurries)

In vitro incubation of microbiome samples with ¹⁵N₂-orotic acid offers a controlled environment to study the metabolic activity of the community.

Protocol 1: In Vitro Incubation of Fecal Slurries

  • Sample Collection and Preparation:

    • Collect fresh fecal samples and process them under anaerobic conditions to preserve the viability of obligate anaerobes.[7]

    • Prepare a fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents). A typical ratio is 1:10 (w/v).

  • Incubation with ¹⁵N₂-Orotic Acid:

    • In an anaerobic chamber, dispense the fecal slurry into replicate serum bottles.

    • Add a sterile, anaerobic stock solution of ¹⁵N₂-orotic acid to achieve a final concentration that should be optimized for the specific research question. A starting point for optimization could be in the range of 1-10 mM. A parallel control incubation with unlabeled orotic acid is essential.

    • Incubate the bottles at a physiologically relevant temperature (e.g., 37°C) with gentle shaking.

  • Time-Course Sampling:

    • Collect samples at multiple time points (e.g., 0, 4, 8, 12, and 24 hours) to monitor the incorporation of the isotope. The optimal incubation time will depend on the growth rates of the target microorganisms.[8]

  • Termination and Biomass Collection:

    • To stop the incubation, centrifuge the slurry to pellet the microbial biomass.

    • Wash the pellet with a suitable buffer to remove any remaining labeled substrate.

    • Store the pellets at -80°C until nucleic acid extraction.

II. In Vivo Labeling in Animal Models

In vivo studies provide a more physiologically relevant context for understanding microbial activity within the host.

Protocol 2: In Vivo Administration of ¹⁵N₂-Orotic Acid to Mice

  • Animal Acclimatization:

    • House the animals (e.g., mice) under controlled conditions and allow them to acclimate to the diet and housing.

  • Administration of ¹⁵N₂-Orotic Acid:

    • The labeled compound can be administered through various routes, such as oral gavage, in the drinking water, or incorporated into the diet.[2] The choice of administration route will influence the delivery and availability of the substrate to the gut microbiota.

    • For oral gavage, dissolve the ¹⁵N₂-orotic acid in a sterile, biocompatible vehicle. The dosage will need to be determined empirically, but a starting point could be in the range of 50-200 mg/kg body weight.

    • Administer the labeled compound to the treatment group, while the control group receives the vehicle with unlabeled orotic acid.

  • Sample Collection:

    • Collect fecal pellets at various time points post-administration to track the appearance of the label in the gut microbiota.

    • At the study endpoint, collect intestinal contents (e.g., from the cecum and colon) for a more direct analysis of the gut microbiome.

  • Sample Processing:

    • Immediately freeze the collected fecal and intestinal samples at -80°C to preserve the integrity of the nucleic acids.

Downstream Analysis: From Labeled Nucleic Acids to Microbial Identity

The following workflow outlines the key steps to identify the microorganisms that have incorporated the ¹⁵N label.

Workflow: DNA/RNA-SIP Analysis

Caption: General workflow for a Stable Isotope Probing experiment.

Protocol 3: Density Gradient Ultracentrifugation and Fractionation

  • Nucleic Acid Extraction:

    • Extract total DNA and/or RNA from the collected microbial biomass using a high-quality extraction kit or a standard protocol.

  • Preparation of the Density Gradient:

    • Prepare a cesium chloride (CsCl) gradient for DNA-SIP or a cesium trifluoroacetate (CsTFA) gradient for RNA-SIP. The initial buoyant density of the solution is critical for achieving good separation.[1]

  • Ultracentrifugation:

    • Add the extracted nucleic acids to the gradient solution and centrifuge at high speed for an extended period (e.g., >48 hours at >150,000 x g). This allows the nucleic acids to migrate to their isopycnic point in the gradient.

  • Gradient Fractionation:

    • Carefully fractionate the gradient from top to bottom, collecting small, equal-volume fractions.

  • DNA/RNA Quantification:

    • Quantify the amount of DNA or RNA in each fraction using a sensitive fluorescence-based assay. This will reveal the distribution of nucleic acids across the density gradient.

Protocol 4: Identification of Labeled Microbes

  • Identification of "Heavy" Fractions:

    • Compare the distribution of nucleic acids in the gradients from the ¹⁵N-labeled and unlabeled control samples. A shift in the peak of nucleic acid distribution towards higher density fractions in the labeled sample indicates the presence of "heavy," isotope-incorporated DNA or RNA.

  • Nucleic Acid Recovery:

    • Pool the "heavy" fractions and the corresponding "light" fractions from both the labeled and control gradients.

    • Precipitate the nucleic acids from the pooled fractions to remove the gradient medium.

  • High-Throughput Sequencing:

    • Amplify and sequence a phylogenetic marker gene (e.g., 16S rRNA) or perform shotgun metagenomic sequencing on the DNA or cDNA (from RNA) from the "heavy" and "light" fractions.

  • Bioinformatic Analysis:

    • Analyze the sequencing data to identify the microbial taxa that are enriched in the "heavy" fractions of the labeled samples compared to the "light" fractions and the control samples. These enriched taxa are the organisms that actively incorporated the ¹⁵N₂-orotic acid.

Challenges and Considerations in ¹⁵N-SIP

While powerful, ¹⁵N-SIP presents several challenges that researchers must consider:

  • Smaller Density Shift: The incorporation of ¹⁵N results in a smaller increase in the buoyant density of nucleic acids compared to ¹³C.[1][9] This can make the separation of labeled and unlabeled DNA/RNA more challenging.

  • G+C Content Variation: The buoyant density of DNA is also influenced by its guanine-cytosine (G+C) content.[1][9] A high G+C content can increase the density of unlabeled DNA to a level that overlaps with that of labeled DNA from organisms with a lower G+C content, complicating the interpretation of results.

  • Cross-Feeding: Metabolites from the primary consumers of the labeled substrate can be released and subsequently utilized by other members of the community, leading to indirect labeling.[8] Time-course experiments can help to mitigate this issue.

  • Substrate Concentration: The concentration of the labeled substrate must be carefully optimized. Too low a concentration may not result in detectable labeling, while too high a concentration could be toxic or alter the microbial community structure.[8]

To address the challenge of the small density shift and G+C content interference, a two-step ultracentrifugation approach can be employed. This involves an initial separation, followed by a second ultracentrifugation of the "heavy" fractions in the presence of a DNA-intercalating agent like bis-benzimide, which can help to resolve labeled DNA from unlabeled DNA with high G+C content.[1][9]

Data Presentation and Interpretation

The results of a SIP experiment should be presented clearly to demonstrate the enrichment of specific microbial taxa in the "heavy" fractions.

Microbial Taxon Relative Abundance in "Light" Fraction (%) Relative Abundance in "Heavy" Fraction (%) Fold Enrichment in "Heavy" Fraction
Bacteroides35.238.11.1
Prevotella12.525.82.1
Faecalibacterium8.915.31.7
Akkermansia5.12.30.5

Table 1: Example of data presentation for a DNA-SIP experiment showing the relative abundance and enrichment of different microbial taxa in the "heavy" fraction of a ¹⁵N-labeled sample.

Conclusion and Future Perspectives

Stable isotope probing with ¹⁵N₂-orotic acid is a valuable tool for elucidating the functional roles of microorganisms within complex communities. By tracing the flow of nitrogen from a key pyrimidine precursor into the nucleic acids of active microbes, researchers can gain a deeper understanding of the metabolic networks that govern microbiome function. The protocols and considerations outlined in this application note provide a framework for designing and executing robust SIP experiments.

Future advancements in this field may include the combination of SIP with other 'omics' technologies, such as metaproteomics and metabolomics, to provide a more comprehensive view of microbial activity. Additionally, the development of more sensitive analytical techniques will further enhance the resolution and applicability of ¹⁵N-SIP in microbiome research.

References

  • Cadisch, G., Apostel, C., Gündisch, J., & Ratti, M. (2005). Technical considerations for the use of 15N-DNA stable-isotope probing for functional microbial activity in soils. ResearchGate. Retrieved from [Link]

  • Buckley, D. H., Huangyutitham, V., Hsu, S. F., & Nelson, T. A. (2007). Stable Isotope Probing with 15N Achieved by Disentangling the Effects of Genome G+C Content and Isotope Enrichment on DNA Density. Applied and Environmental Microbiology, 73(10), 3189–3195. [Link]

  • Buckley, D. H., Huangyutitham, V., Hsu, S. F., & Nelson, T. A. (2007). Stable isotope probing with 15N achieved by disentangling the effects of genome G+C content and isotope enrichment on DNA density. PubMed. Retrieved from [Link]

  • Berry, D., Stecher, B., Schintlmeister, A., Reichl, K. H., Horn, M., & Wagner, M. (2018). Stable-Isotope Probing of Human and Animal Microbiome Function. Trends in Microbiology, 26(12), 999-1007. [Link]

  • Berry, D., Wagner, M., & Loy, A. (2017). Stable-Isotope Probing of Human and Animal Microbiome Function. PMC. Retrieved from [Link]

  • Angel, R. (2019). Stable Isotope Probing Techniques and Methodological Considerations Using 15N. Springer Nature Experiments. Retrieved from [Link]

  • Taubert, M., von Bergen, M., & Seifert, J. (2013). Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). PubMed. Retrieved from [Link]

  • Reynolds, E. S., Lieberman, I., & Kornberg, A. (1955). THE METABOLISM OF OROTIC ACID IN AEROBIC BACTERIA. PMC. Retrieved from [Link]

  • Tunlid, A., & White, D. C. (1985). Precision and Sensitivity of the Measurement of 15N Enrichment in D-alanine From Bacterial Cell Walls Using positive/negative Ion Mass Spectrometry. PubMed. Retrieved from [Link]

  • Kahn, K., & Tissot, S. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. [Link]

  • Chen, Y., Singh, B. K., & He, J. Z. (2014). In Vivo Pyro-SIP Assessing Active Gut Microbiota of the Cotton Leafworm, Spodoptera littoralis. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway of orotic acid metabolism in G. kaustophilus HTA426, based on the B. subtilis pathway. Retrieved from [Link]

  • von Bergen, M., Jehmlich, N., Taubert, M., & Seifert, J. (2023). Ultra-sensitive isotope probing to quantify activity and substrate assimilation in microbiomes. Microbiome. [Link]

  • Newsome, S. D., Fogel, M. L., & Kelly, C. (2025). Assessing gut microbial provisioning of essential amino acids to host in a murine model with reconstituted gut microbiomes. bioRxiv. [Link]

  • Newsome, S. D., Fogel, M. L., & Kelly, C. (2025). Assessing gut microbial provisioning of essential amino acids to host in a mouse model with reconstituted gut microbiomes. bioRxiv. [Link]

  • ResearchGate. (n.d.). Approach for peptide quantification using 15N mass spectra. Retrieved from [Link]

  • Kahn, K., & Tissot, S. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. [Link]

  • ResearchGate. (n.d.). In Vivo Stable-Isotope Probing (SIP). Options for mode of administration of stable-isotope-labeled substrate as well as sampling for molecular and chemical analysis. Retrieved from [Link]

  • Egert, M., & Friedrich, M. W. (2025). RNA-Based Stable Isotope Probing (RNA-SIP) in the Gut Environment. ResearchGate. Retrieved from [Link]

  • Löffler, M., Carrey, E. A., & Zameitat, E. (2017). Orotic Acid: Why it is Important to Understand Its Role in Metabolism. ResearchGate. Retrieved from [Link]

  • Altmann, J. (n.d.). ALTMANN LABORATORY PROCEDURES FOR FECAL HORMONES. Princeton University. Retrieved from [Link]

  • Fonteh, A. N. (2018). Orotic Aciduria. Scholars Crossing. Retrieved from [Link]

  • Nyhan, W. L. (n.d.). Hereditary Orotic Aciduria and Other Disorders of Pyrimidine Metabolism. OMMBID. Retrieved from [Link]

  • Smilde, A. K., van der Kloet, F. M., & de Vos, R. C. (2021). Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies. PMC. Retrieved from [Link]

  • Paramsothy, S., Kaakoush, N. O., Mitchell, H. M., & Kamm, M. A. (2017). Guidelines for reporting on animal fecal transplantation (GRAFT) studies: recommendations from a systematic review of murine transplantation protocols. PMC. Retrieved from [Link]

  • Laukens, D., & De Vos, M. (2023). Development of a Protocol for Anaerobic Preparation and Banking of Fecal Microbiota Transplantation Material: Evaluation of Bacterial Richness in the Cultivated Fraction. MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid in aqueous cell culture media

Welcome to the Application Science Technical Support Center. Handling stable isotope-labeled metabolites like 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid (15N2-orotic acid) requires precision. Because 15N-labeled...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Handling stable isotope-labeled metabolites like 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid (15N2-orotic acid) requires precision. Because 15N-labeled tracers are high-value reagents used in metabolic flux analysis (MFA), minimizing compound loss due to precipitation is critical.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, causality-driven methodologies for overcoming the notoriously poor aqueous solubility of orotic acid in physiological cell culture media.

Physicochemical Profile of 15N2-Orotic Acid

To successfully dissolve 15N2-orotic acid, we must first understand the thermodynamic barriers of the molecule. The rigid, planar pyrimidine ring forms a highly stable crystal lattice driven by strong intermolecular hydrogen bonding.

PropertyValueCausality / Impact on Solubilization
Molecular Weight 158.09 g/mol (Anhydrous)[1]176.10 g/mol (Monohydrate)[2]Critical for accurate molarity calculations to ensure precise isotopic enrichment during MFA.
pKa Values pKa₁ = 2.07 (Carboxyl)pKa₂ = 9.45 (Pyrimidine)[3]Dictates ionization. Requires strong alkaline conditions to fully deprotonate and disrupt the crystal lattice.
Aqueous Solubility ~1.82 mg/mL at 18°C[4]Extremely low in neutral water. Direct addition to media causes immediate precipitation.
DMSO Solubility Up to 100 mg/mL[5]Polar aprotic solvent efficiently breaks intermolecular H-bonds. Requires heat and sonication.
Sodium Salt Solubility ~2.94 mg/mL at 25°C[6]Explains why physiological sodium buffers (like PBS) fail to dissolve high concentrations of the free acid.

Solubilization Decision Workflow

SolubilizationWorkflow Start 15N2-Orotic Acid Powder Decision Target Stock Concentration? Start->Decision DMSO High Conc. (≥100 mM) Add Anhydrous DMSO Decision->DMSO DMSO Tolerable Aqueous Low Conc. (≤50 mM) Add 0.1 M NaOH (aq) Decision->Aqueous DMSO Sensitive Process Heat (50°C) & Sonicate (10-15 min) DMSO->Process Aqueous->Process Validate Self-Validation: Is solution clear? Process->Validate Fail No: Precipitation Repeat Sonication Validate->Fail Cloudy Pass Yes: Complete Dissolution Validate->Pass Clear Fail->Process Filter Sterile Filter (0.22 µm PTFE/PES) Pass->Filter End Spike into Cell Culture Media (1:1000 Dilution) Filter->End

Workflow for solubilizing 15N2-orotic acid in cell culture applications.

Troubleshooting FAQs

Q: Why does 15N2-orotic acid crash out of my cell culture media even at physiological pH (7.4)? A: At pH 7.4, the3[3]. While ionization typically improves solubility, the resulting sodium salt (sodium orotate) forms a highly stable, hydrated crystalline lattice. The intrinsic6[6]. When you add the free acid directly to media containing high sodium concentrations (like DMEM or RPMI), it rapidly forms sodium orotate and precipitates. To bypass this, you must kinetically trap the molecule by preparing a highly concentrated stock in a disruptive solvent (DMSO or strong base) and diluting it rapidly into the media.

Q: Can I use heat to force it into solution without degrading the 15N label? A: Yes. The 15N stable isotopes are covalently integrated into the pyrimidine ring (positions 1 and 3) and are not susceptible to exchange or thermal degradation under standard biological preparation conditions. Orotic acid is thermally stable up to its melting point (>300°C). For aqueous or DMSO stock preparation, applying 7 to disrupt the crystal lattice without risking decarboxylation[7].

Q: What is the optimal stock concentration for metabolic flux analysis (MFA)? A: For 15N-tracing experiments, final media concentrations typically range from 10 µM to 100 µM. To maintain cell viability, your stock should be at least 1000X concentrated to ensure the vehicle is diluted to ≤0.1% in the final culture. Using anhydrous DMSO, you can achieve5[5]. If your cells are sensitive to DMSO, a 50 mM stock can be prepared using 1 M or 0.1 M NaOH[8].

Self-Validating Methodologies

Protocol A: Preparation of 100 mM Anhydrous DMSO Stock (Preferred for MFA)

Causality: DMSO is a polar aprotic solvent that9 without requiring deprotonation, yielding the highest solubility[9].

  • Weighing: Weigh 15.81 mg of anhydrous 15N2-orotic acid into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Thermal Sonication: Place the tube in a water bath sonicator set to 50°C. Sonicate for 10–15 minutes[5].

  • Self-Validation Check: Remove the tube and inspect visually against a light source. The solution must transition from a cloudy white suspension to an optically clear, colorless liquid. If particulates remain, the lattice is not fully broken; repeat sonication in 5-minute intervals.

  • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter (Do not use cellulose acetate, as DMSO will dissolve the membrane).

  • Storage: Aliquot into single-use tubes and store at -20°C. (Note: DMSO freezes at 19°C; thaw at 37°C and vortex thoroughly prior to use).

Protocol B: Preparation of 50 mM Aqueous Stock via Alkaline Titration (DMSO-Free)

Causality: Utilizing a strong base (NaOH) forces the deprotonation of both the carboxyl and pyrimidine groups. The resulting ion-dipole interactions with water overcome the high lattice energy, allowing 8[8].

  • Suspension: Suspend 7.90 mg of anhydrous 15N2-orotic acid in 800 µL of sterile ddH₂O. The compound will remain insoluble.

  • Alkaline Titration: Add 100 µL of 1.0 M NaOH. Vortex vigorously. The localized high pH will rapidly dissolve the powder.

  • Volume Adjustment: Once completely clear, adjust the final volume to 1.0 mL with ddH₂O (Final vehicle is 0.1 M NaOH).

  • Self-Validation Check: Spike 1 µL of this stock into 1 mL of your complete cell culture media (1:1000 dilution). Measure the pH of the media. The buffering capacity (e.g., bicarbonate/HEPES) should easily neutralize the 0.1 mM final NaOH concentration, maintaining pH 7.2–7.4. If the pH shifts >0.1 units, increase the media's buffer capacity before proceeding.

  • Sterilization: Filter through a 0.22 µm PES syringe filter. Prepare fresh or store at 4°C for up to 1 week.

References

  • Orotic Acid | C5H4N2O4 | CID 967 - PubChem. Available at: 3

  • Showing NP-Card for Orotic acid (NP0000198) - NP-MRD. Available at:4

  • Orotic acid (6-Carboxyuracil) | CAS 65-86-1 - Selleck Chemicals. Available at: 5

  • Sodium orotate - Sciencemadness Wiki. Available at: 6

  • Simultaneous quantification of 12 water-soluble vitamins in MDCK cell culture media... - PMC. Available at: 7

  • Orotic Acid-15N2 - CAS - 147687-63-6 - Axios Research. Available at:1

  • Orotic acid·H₂O (1,3-¹⁵N₂, 98%) - Cambridge Isotope Laboratories. Available at: 2

  • Synthesis of orotic acid derivatives and their effects on stem cell proliferation - ResearchGate. Available at: 9

  • Orotic acid potassium salt - Sigma Aldrich. Available at: 8

Sources

Optimization

optimizing HPLC retention times for 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid separation

Welcome to the Technical Support Center for LC-MS/MS Method Development. This guide is specifically engineered for researchers and analytical scientists facing chromatographic challenges with 2,4-dioxo-(1,3-15N2)1H-pyrim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS Method Development. This guide is specifically engineered for researchers and analytical scientists facing chromatographic challenges with 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid (commonly known as 1,3-¹⁵N₂-orotic acid).

As a highly polar pyrimidine intermediate, orotic acid is a critical biomarker for diagnosing hereditary orotic aciduria and urea cycle disorders. However, its physicochemical properties make it notoriously difficult to retain using standard reversed-phase chromatography. This guide provides the mechanistic reasoning, troubleshooting FAQs, and a self-validating protocol to establish robust retention and quantification.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 1,3-¹⁵N₂-orotic acid elute in the void volume (t0) on my standard C18 column? A1: The failure to retain on a C18 column is a direct result of the molecule's high polarity and ionization state.1[1] containing a carboxylic acid moiety (pKa ~2.8) and imide nitrogens. At standard acidic mobile phase conditions (pH 2.5–4.0), the molecule lacks the hydrophobic surface area required to partition into the C18 alkyl chains. Eluting in the void volume exposes the analyte to severe ion suppression from co-eluting salts and matrix components in biological samples.

Q2: What is the most robust chromatographic mode for retaining this polar analyte? A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this analyte.1[1]. HILIC utilizes a polar stationary phase (such as Amide or Diol) and a highly organic mobile phase. The mechanism relies on the analyte partitioning into a stagnant, water-enriched layer immobilized on the surface of the stationary phase.

Q3: My retention times in HILIC are drifting. How do I stabilize them? A3: Retention time drift in HILIC is almost exclusively caused by an unstable aqueous layer on the stationary phase. To fix this, you must optimize the buffer:

  • Buffer Concentration: Use 10–20 mM ammonium formate. The salt provides the ionic strength necessary to form the aqueous layer and masks secondary silanol interactions.

  • pH Control: Adjust the aqueous mobile phase to pH 3.5–4.5. This ensures the carboxylic acid group is partially to fully ionized, maximizing its hydrophilicity and driving its partitioning into the aqueous layer.

  • Equilibration: HILIC requires significantly longer equilibration than reversed-phase—at least 20 to 30 column volumes.

Q4: Will the ¹⁵N₂ isotopic label cause a retention time shift compared to endogenous orotic acid? A4: No. The substitution of ¹⁴N with ¹⁵N at the 1 and 3 positions of the pyrimidine ring increases the mass by 2 Da but does not alter the molar volume, polarity, or pKa. Therefore,2[2], making it an ideal internal standard to correct for matrix effects during electrospray ionization (ESI)[3].

Part 2: Visualizations

Pyrimidine_Pathway Gln Glutamine CP Carbamoyl Phosphate Gln->CP CPS II DHO Dihydroorotate CP->DHO CAD OA Orotic Acid (Target Analyte) DHO->OA DHODH OMP OMP OA->OMP UMP Synthase UMP UMP OMP->UMP Decarboxylation

De novo pyrimidine biosynthesis pathway highlighting the intermediate orotic acid.

RT_Optimization Issue Issue: 15N2-Orotic Acid Elutes in Void Volume Phase Action: Switch to HILIC (Amide/Diol Phase) Issue->Phase Buffer Action: Add 10-20mM Ammonium Formate Phase->Buffer pH Action: Adjust pH to 3.5-4.5 (Ionizes Carboxylate) Buffer->pH Validate Validation: k' > 2 and RT %RSD < 1% pH->Validate Success Result: Stable Retention & Matrix Effect Mitigation Validate->Success

HILIC optimization workflow for stabilizing 15N2-orotic acid retention.

Part 3: Quantitative Data Summaries

Table 1: Physicochemical & Mass Spectrometric Properties

PropertyValue / SpecificationMechanistic Impact
Analyte 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acidStable isotope internal standard.
pKa ~2.8 (Carboxylic acid), ~9.5 (Imide)Dictates the need for buffered mobile phases to control ionization.
LogP -0.83 (Highly hydrophilic)Explains the lack of retention on C18; necessitates HILIC.
ESI Mode Negative Ionization (ESI-)Carboxylic acid readily deprotonates to [M-H]-.
SRM Transition (Unlabeled) m/z 155 → 111Loss of CO₂ (44 Da) from the carboxylic acid group[2].
SRM Transition (¹⁵N₂-Labeled) m/z 157 → 113+2 Da mass shift ensures differentiation from endogenous analyte.

Table 2: Recommended HILIC Gradient Parameters

ParameterSpecification
Column Amide or Diol HILIC (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Formate in Water, pH 4.0
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 0.3 - 0.4 mL/min
Gradient Profile 0-1 min: 95% B; 1-4 min: 95% to 60% B; 4-5 min: 60% B; 5-5.1 min: 95% B.
Re-equilibration 5.1-10 min: 95% B (Critical for HILIC stability)

Part 4: Self-Validating Experimental Protocol

To ensure the highest scientific integrity, the following protocol incorporates a closed-loop validation step. If the system fails the suitability criteria, the assay halts, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation

  • Dissolve 1.26 g of Ammonium Formate in 1.0 L of LC-MS grade water to create a 20 mM solution.

  • Adjust the pH to 4.0 using concentrated Formic Acid. Causality: Precise pH control ensures the carboxylic acid moiety of the analyte remains consistently ionized, stabilizing its partition coefficient into the HILIC water layer.

  • Filter through a 0.2 µm membrane.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological sample (e.g., plasma or urine).

  • Add 10 µL of the 1,3-¹⁵N₂-orotic acid internal standard solution (10 µmol/L).

  • Add 200 µL of cold Acetonitrile to precipitate proteins and match the sample diluent to the high-organic starting conditions of the HILIC gradient.

  • Vortex for 30 seconds and centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 3: Chromatographic Execution

  • Install the HILIC column and purge the system with Mobile Phase A and B.

  • Pump the starting gradient (95% B) for a minimum of 30 column volumes before the first injection to fully hydrate the stationary phase.

Step 4: System Suitability & Self-Validation (Critical Step) Before running biological samples, inject the neat internal standard 6 times and calculate the following metrics:

  • Capacity Factor (k'): Must be > 2.0. (Calculated as k′=(tR​−t0​)/t0​ ). Validation Logic: If k' < 2.0, the analyte is eluting too close to the void volume. Abort the run and verify that the aqueous buffer concentration is sufficient to form the stationary water layer.

  • Retention Time Precision (%RSD): Must be < 1.0%. Validation Logic: If %RSD > 1.0%, the column is not fully equilibrated. Extend the re-equilibration time at the end of the gradient.

  • Peak Asymmetry (Tf): Must be between 0.8 and 1.5.

References

  • The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females Source: NIH / PMC URL:[Link]

  • Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders: a semi-automated workflow Source: IMTM URL:[Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry Source: D-NB.info URL:[Link]

Sources

Troubleshooting

reducing background noise in 15N NMR spectra of 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid

Welcome to the Technical Support Center for 15N Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical challenges of ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 15N Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical challenges of analyzing 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid (15N2-Orotic Acid). Despite isotopic enrichment, 15N NMR is notoriously susceptible to severe background noise, baseline distortions, and signal nulling.

This guide synthesizes the causality behind these phenomena with self-validating experimental protocols to ensure your data is both quantitatively accurate and structurally reliable.

Part 1: Diagnostic Workflow for 15N NMR Noise

Before adjusting any spectrometer parameters, use the following logical workflow to diagnose the root cause of the background noise or signal loss in your 15N spectra.

Workflow Start 15N NMR Spectrum: High Background Noise Check1 Is the baseline rolling at the start of the FID? Start->Check1 Ringing Acoustic Ringing (Low Gamma Nucleus) Check1->Ringing Yes Check2 Are peaks inverted or completely nulled? Check1->Check2 No Fix1 Apply Backward Linear Prediction or use Spin-Echo sequence Ringing->Fix1 NegNOE Negative NOE Effect (Continuous 1H Decoupling) Check2->NegNOE Yes Check3 Are N1/N3 peaks extremely broad and buried in noise? Check2->Check3 No Fix2 Use Inverse-Gated Decoupling or INEPT/HSQC NegNOE->Fix2 Exchange Chemical Exchange of NH Protons Check3->Exchange Yes Fix3 Use strictly aprotic solvent (e.g., dry DMSO-d6) Exchange->Fix3

Diagnostic workflow for troubleshooting background noise in 15N NMR spectra.

Part 2: Troubleshooting Guides & FAQs

Q1: My 1D 15N NMR spectrum shows a flat baseline with pure noise, or the peaks are inverted. Where did my signal go? A1: This is the classic manifestation of the Negative Nuclear Overhauser Effect (NOE) . The 15N nucleus possesses a negative gyromagnetic ratio ( γ ). When continuous 1H broadband decoupling is applied throughout the entire pulse sequence (including the relaxation delay), the NOE enhancement factor ( η ) becomes negative. Depending on the molecular tumbling rate and competing relaxation mechanisms, η can range from 0 to -4.93[1]. If η approaches -1, the enhanced signal ( 1+η ) is completely nulled, leaving you with nothing but background noise.

  • Causality: Continuous decoupling drives the spin populations away from Boltzmann equilibrium, and the negative γ inverts the normal polarization transfer.

  • Solution: To suppress the negative NOE while retaining singlet peaks, you must use Inverse-Gated Decoupling . The 1H decoupler must be turned ON only during the acquisition period (to collapse 1H-15N scalar couplings) and turned OFF during the inter-pulse relaxation delay.

Q2: The baseline of my spectrum is severely rolling at the beginning, obscuring the 15N resonances of orotic acid. How do I fix this? A2: A rolling baseline in low-frequency nuclei (like 15N, which resonates at ~50 MHz on a 500 MHz magnet) is caused by Acoustic Ringing .

  • Causality: The radiofrequency (RF) pulse causes the probe's coil to vibrate mechanically. This vibration generates an oscillating magnetic field that the receiver detects as a spurious signal during the first few milliseconds of the Free Induction Decay (FID). When Fourier transformed, this early-time distortion manifests as a massive rolling baseline that buries legitimate signals.

  • Solution: Do not attempt to fix this purely with baseline correction algorithms, as they distort quantitative data. Instead, apply Backward Linear Prediction during data processing to mathematically reconstruct the first few corrupted points of the FID. Alternatively, acquire the data using a Spin-Echo pulse sequence ( 90∘−τ−180∘−τ−Acq ), which delays the acquisition until the acoustic ringing has physically dissipated.

Q3: I am using a 15N-enriched sample, but the Signal-to-Noise (S/N) ratio is extremely low. Why is the noise dominating? A3: You are likely experiencing T1​ Saturation . 15N nuclei typically exhibit exceptionally long longitudinal relaxation times ( T1​ ), often exceeding 10 to 30 seconds[2].

  • Causality: If your relaxation delay ( d1 ) is set to a standard 1-2 seconds, the 15N magnetization does not have time to recover to the +z axis before the next RF pulse is applied. Consequently, the signal becomes saturated and disappears into the background noise.

  • Solution: Measure the T1​ of your specific sample using an Inversion-Recovery sequence. Set your d1 delay to at least 3×T1​ for routine detection, or 5×T1​ for quantitative integration.

Q4: The 15N signals for N1 and N3 are extremely broad and blend into the background noise. Is this a hardware issue? A4: No, this is a chemical issue related to Proton Exchange . The N1 and N3 positions of orotic acid are imide/amide-like nitrogens with exchangeable protons[3].

  • Causality: If your sample is dissolved in a protic solvent (e.g., D2O, MeOD) or if there is residual water in your DMSO-d6, these protons will exchange at an intermediate rate on the NMR timescale. This intermediate exchange broadens the 15N resonances significantly due to the fluctuating chemical environment, drastically reducing peak height and apparent S/N.

  • Solution: Use rigorously dried, 100% aprotic solvents (e.g., DMSO-d6 stored over molecular sieves). If you must use D2O for biological relevance, adjust the pH to a region where the exchange rate is minimized, taking care to avoid the pKa thresholds of orotic acid (~2.8 and ~9.5)[4].

Part 3: Quantitative Data Presentation

To select the optimal acquisition strategy, compare the parameters in the table below. For 15N2-Orotic Acid, direct continuous decoupling is actively detrimental.

Acquisition StrategyDecoupling StatusNOE EffectRelative SensitivityRecommended Application
Direct 1D (Continuous) ON during d1 & AcqNegative (Signal Nulling)Very LowNot recommended
Direct 1D (Inverse-Gated) ON during Acq onlySuppressed (Neutral)ModerateQuantitative integration of 15N
1D INEPT N/A (Polarization Transfer)N/AHighFast 1D screening, non-quantitative
2D 1H-15N HSQC N/AN/AVery HighMaximum sensitivity, structural assignment

Part 4: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system to ensure hardware and chemical integrity before committing to long acquisition times.

Protocol A: Inverse-Gated 1D 15N NMR (For Quantitative Analysis)

Use this protocol when exact integration of the N1 and N3 peaks is required.

  • Sample Preparation: Dissolve 10-20 mg of 15N2-Orotic Acid in 0.6 mL of anhydrous DMSO-d6. Validation: Run a quick 1H NMR to confirm the presence of sharp N-H proton peaks (~11.0 - 11.5 ppm); broad peaks indicate water contamination.

  • Probe Tuning: Manually tune and match the probe for both 1H and 15N frequencies. 15N tuning is highly sensitive to salt concentration and solvent; slight mismatches drastically increase thermal noise.

  • Pulse Sequence Selection: Load the inverse-gated decoupling sequence (e.g., zgig on Bruker systems).

  • Parameter Optimization:

    • Set the relaxation delay ( d1 ) to at least 3×T1​ (Start with 15 seconds if T1​ is unknown).

    • Set the acquisition time ( AQ ) to ~0.5 seconds. Acquiring longer than the FID decay simply adds pure noise to the spectrum.

  • System Validation: Run a single scan with a known standard (e.g., 15N-labeled urea) using these exact parameters to confirm the receiver gain and probe are functioning before acquiring the orotic acid experiment.

  • Processing: Apply a line broadening (LB) of 1-2 Hz before Fourier Transformation to artificially increase S/N. Apply backward linear prediction if acoustic ringing is present.

Protocol B: 2D 1H-15N HSQC (For Maximum Sensitivity)

If background noise persists in 1D experiments due to low concentration, bypass direct 15N detection entirely by utilizing the high gyromagnetic ratio of protons.

  • Pulse Sequence: Select a sensitivity-enhanced 1H-15N HSQC sequence (e.g., hsqcetf3gpsis on Bruker).

  • Spectral Width: Set the 15N spectral width to cover the expected imide/amide region (approx. 100-200 ppm).

  • Transfer Delay Optimization: Optimize the INEPT transfer delay based on the formula 1/(4JNH​) . For orotic acid N-H bonds, assume 1JNH​≈90 Hz. Set the delay to 2.77 ms .

  • Acquisition: Acquire with 4-8 scans per increment. Because magnetization originates on the proton, the d1 delay only needs to account for the 1H T1​ (typically 1.5 seconds), drastically reducing total experiment time while providing superior S/N.

  • Validation: The presence of sharp, distinct cross-peaks for N1 and N3 in the 2D spectrum confirms successful polarization transfer and validates the chosen JNH​ coupling constant.

References

  • State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • 15N NMR Relaxation Studies of Free and Inhibitor-Bound 4-Oxalocrotonate Tautomerase. American Chemical Society (ACS) Publications. Available at:[Link]

  • A Combined NMR Crystallographic and PXRD Investigation of the Structure-Directing Role of Water Molecules in Orotic Acid. Royal Society of Chemistry (RSC). Available at:[Link]

  • The value of 15N NMR spectroscopy. North Carolina State University (NCSU) METRIC. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Degraded 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic Acid

Welcome to the technical support guide for 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid, the ¹⁵N-labeled form of orotic acid. This document provides in-depth troubleshooting and purification protocols for research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid, the ¹⁵N-labeled form of orotic acid. This document provides in-depth troubleshooting and purification protocols for researchers, scientists, and drug development professionals encountering degradation in their samples. Our focus is on providing not just methods, but a clear rationale grounded in the physicochemical properties of the molecule to empower you to solve challenges in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my ¹⁵N₂-orotic acid sample?

A rapid and effective way to assess purity is by using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a polar solvent system will show the highly polar orotic acid spot near the baseline, while less polar impurities will travel further up the plate. The most common degradation product, ¹⁵N₂-uracil, will appear as a separate, less polar spot. For a quantitative assessment, a reverse-phase HPLC method (e.g., using a C18 column with an acidic aqueous mobile phase) is recommended. A pure sample will show a single major peak, whereas degraded samples will exhibit additional peaks, most notably a peak corresponding to ¹⁵N₂-uracil.[1][2]

Q2: What is the most common impurity in a degraded sample?

The primary degradation pathway for orotic acid is thermal or solvent-mediated decarboxylation, where the carboxylic acid group at the C6 position is lost. This process results in the formation of 2,4-dioxo-1,3-¹⁵N₂-1H-pyrimidine, more commonly known as ¹⁵N₂-uracil.[3][4] This impurity is less polar than the parent compound, which is the basis for most purification strategies.

Q3: My sample is slightly discolored (e.g., off-white or pale yellow). Is it still usable?

Slight discoloration can be an indicator of degradation or the presence of minor impurities. While the sample might still be suitable for some non-quantitative or preliminary experiments, its use in applications requiring high purity (e.g., quantitative NMR, mass spectrometry standards, or kinetic assays) is not recommended without prior purification. The discoloration suggests the presence of chromophoric byproducts, which could interfere with analytical measurements or biological activity.

Q4: I have a degraded sample. Which purification method should I try first?

The choice of method depends on the scale of purification and the available equipment.

  • For small quantities (mg scale) and relatively minor degradation , recrystallization is often the simplest and most cost-effective first choice.

  • For complex mixtures or when very high purity is required , chromatographic methods such as preparative HPLC or anion-exchange chromatography are superior. Anion-exchange chromatography is particularly effective due to the unique anionic character of the orotic acid's carboxyl group.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter and provides a logical workflow to identify the cause and implement a solution.

Problem: Multiple Peaks in HPLC Analysis

If your initial HPLC analysis reveals significant impurity peaks, it confirms sample degradation. The primary goal is to select an appropriate purification strategy.

G cluster_0 start Degraded Sample Detected (Multiple HPLC Peaks) decision1 Is the main impurity known to be Uracil? start->decision1 decision2 What is the required scale and purity? decision1->decision2 Yes chromatography Proceed to Chromatography decision1->chromatography No / Unknown recrystallization Attempt Purification by Recrystallization (Protocol 2) decision2->recrystallization <1g Scale Moderate Purity decision2->chromatography >1g Scale or High Purity analyze Analyze Purity of Fractions (Protocol 1) recrystallization->analyze decision3 Equipment Availability? chromatography->decision3 prep_hplc Use Preparative HPLC (Protocol 4) decision3->prep_hplc Prep HPLC Available ion_exchange Use Anion-Exchange Chromatography (Protocol 3) decision3->ion_exchange Standard Column Chromatography prep_hplc->analyze ion_exchange->analyze

Caption: Decision workflow for selecting a purification method.

Problem: Poor Recovery After Recrystallization

Low yield from recrystallization is typically due to one of two reasons: the compound remains too soluble in the cold solvent, or the incorrect pH was used for precipitation.

  • Hypothesis A: Incorrect Solvent/Temperature. Orotic acid has very low solubility in most neutral organic solvents and cold water.[6][7] If you lose a significant amount of product in the mother liquor, the solvent is too "good" even when cold.

    • Solution: Ensure the solvent you are using provides a large solubility differential between hot and cold. For orotic acid, this is best achieved by manipulating pH in an aqueous solution.

  • Hypothesis B: Incorrect pH for Precipitation. Orotic acid is soluble in basic aqueous solutions (as the orotate salt) and precipitates in acidic solutions.[8] If your solution remains clear after acidification, the pH may not be low enough.

    • Solution: After dissolving the sample in a basic solution, acidify slowly with an acid like 1M HCl while monitoring the pH. Precipitation should begin to occur below pH 4 and will be maximal around its pKa of ~2.[9]

Understanding the Science: Degradation & Purification Principles

The Chemistry of Degradation

The most prevalent degradation reaction is a non-enzymatic decarboxylation. The pyrimidine ring acts as an electron-withdrawing group, which can stabilize the transient carbanion formed upon the loss of CO₂ at the C6 position, particularly at elevated temperatures. The resulting product is ¹⁵N₂-uracil.

Caption: Primary degradation pathway of orotic acid.

The Principle of Anion-Exchange Chromatography

This technique separates molecules based on their net negative charge. ¹⁵N₂-orotic acid has two key ionizable groups: the carboxylic acid (pKa₁ ≈ 2.0) and an N-H proton (pKa₂ ≈ 9.45).[9]

  • Binding: At a neutral pH (e.g., pH 7.0), the carboxylic acid is fully deprotonated (-COO⁻), giving the molecule a strong net negative charge. A positively charged anion-exchange resin, such as Diethylaminoethyl (DEAE) cellulose, will bind the negatively charged orotate molecules.[10][11]

  • Elution: The main degradation product, ¹⁵N₂-uracil, lacks the carboxylate group and is neutral at this pH, so it will not bind to the resin and will be washed away. The bound orotic acid can then be eluted by increasing the salt concentration (e.g., with a NaCl gradient). The chloride ions compete with the orotate for the binding sites on the resin, eventually displacing and eluting the purified product.

Detailed Experimental Protocols

Protocol 1: Analytical Purity Assessment by RP-HPLC

This protocol is for assessing the purity of your sample before and after purification.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 5% B for 2 min, 5-95% B over 15 min, hold 95% B for 3 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Expected R.T. Orotic Acid: ~3-5 min; Uracil: ~6-8 min

Procedure:

  • Prepare a sample solution at ~0.5 mg/mL in a small amount of 1M NaOH, then dilute with the mobile phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Run the HPLC method as described in the table above.

  • Integrate the peak areas to determine the relative purity.

Protocol 2: Purification by pH-Mediated Recrystallization

This method leverages the poor solubility of orotic acid in acidic water versus its higher solubility as a salt in basic water.

Materials:

  • Degraded ¹⁵N₂-orotic acid sample

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Erlenmeyer flasks, Büchner funnel, filter paper

  • pH meter or pH paper

Step-by-Step Procedure:

  • Dissolution: For every 1 gram of crude material, add 50 mL of deionized water to an Erlenmeyer flask. While stirring, slowly add 1 M NaOH dropwise until all the solid dissolves and the pH is between 9-10. Gentle warming (~50°C) can aid dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Precipitation: Allow the solution to cool to room temperature. Slowly add 1 M HCl dropwise while constantly stirring. You will observe the white precipitate of pure orotic acid forming. Continue adding HCl until the pH of the solution is approximately 2.

  • Crystallization: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual salt.

  • Drying: Dry the crystals under vacuum to yield the purified 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid.

Protocol 3: Purification by Anion-Exchange Chromatography

This protocol provides a robust method for achieving high purity, especially for larger quantities.

Materials:

  • DEAE-Cellulose or similar weak anion-exchange resin[5][10]

  • Chromatography column

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Elution Buffer: 20 mM Tris-HCl with 1 M NaCl, pH 7.5

  • 1 M NaOH for sample dissolution

Step-by-Step Procedure:

  • Resin Preparation: Prepare a slurry of the DEAE-cellulose resin in the Binding Buffer and pack it into the chromatography column according to the manufacturer’s instructions.

  • Equilibration: Equilibrate the column by washing it with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the eluate match the buffer.

  • Sample Preparation: Dissolve the degraded ¹⁵N₂-orotic acid sample in a minimal volume of 0.1 M NaOH and then dilute it 5-10 fold with the Binding Buffer. Adjust the pH to 7.5 if necessary.

  • Sample Loading: Apply the prepared sample to the top of the column at a slow flow rate. The orotic acid will bind to the resin. The primary impurity, ¹⁵N₂-uracil, will not bind.

  • Wash: Wash the column with 3-5 CV of Binding Buffer to remove the unbound ¹⁵N₂-uracil and other neutral impurities. Collect the flow-through and monitor by UV (280 nm) until the absorbance returns to baseline.

  • Elution: Elute the bound ¹⁵N₂-orotic acid by applying a linear gradient of 0-50% Elution Buffer over 10 CV. Alternatively, use a step gradient (e.g., steps of 100 mM, 250 mM, and 500 mM NaCl in Binding Buffer).

  • Fraction Collection: Collect fractions and monitor the UV absorbance at 280 nm.

  • Analysis & Pooling: Analyze the fractions containing the UV-absorbing peak using the HPLC method in Protocol 1 to confirm purity. Pool the pure fractions.

  • Desalting: The pooled fractions will contain salt. For salt-free product, desalting can be accomplished by precipitating the orotic acid (by adding HCl to lower the pH to 2) followed by filtration, or by using a desalting column (e.g., size-exclusion chromatography).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 967, Orotic acid. Retrieved March 17, 2026 from [Link].

  • Chen, F., & Zhang, H. (2003). Concentration and purification of orotic acid directly from whey with an expanded bed adsorption system.
  • Silverman, R. B., & Groziak, M. P. (2009). Orotic Acid Decarboxylation in Water and Nonpolar Solvents: A Potential Role for Desolvation in the Action of OMP Decarboxylase. Journal of the American Chemical Society, 131(36), 13072–13077.
  • Wolfenden, R., & Snider, M. J. (2009). Orotic Acid Decarboxylation in Water and Nonpolar Solvents: a Potential Role For Desolvation in the Action Of OMP Decarboxylase. PMC, 28(3), 254-259.
  • Wang, L., et al. (2011). Effect of Orotic Acid on the Crystallization Kinetics and Morphology of Biodegradable Poly(l-lactide) as an Efficient Nucleating Agent. Industrial & Engineering Chemistry Research, 50(20), 11597-11603.
  • Bio-Rad Laboratories. DEAE and CM Bio-Gel® A Ion Exchange Gels Instruction Manual. Retrieved March 17, 2026 from [Link].

  • Husted, C. A., & Dale, B. E. (1999). Purification of organic acids using anion exchange chromatography.
  • Jurca, B., et al. (2019). Photodegradation and Biodegradation of Poly(Lactic) Acid Containing Orotic Acid as a Nucleation Agent.
  • Fonteh, A. L. (2018). Orotic Aciduria.
  • Kowalska, K., et al. (2021). The Improved Method for Determination of Orotic Acid in Milk by Ultra-Fast Liquid Chromatography with Optimized Photodiode Array Detection. Molecules, 26(22), 6825.
  • Wikipedia contributors. (2023, December 27). Diethylaminoethyl cellulose. In Wikipedia, The Free Encyclopedia. Retrieved March 17, 2026, from [Link].

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. Retrieved March 17, 2026 from [Link].

  • ResearchGate. Purification Or Organic Acids Using Anion Exchange Chromatography. Retrieved March 17, 2026 from [Link].

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved March 17, 2026 from [Link].

  • ResearchGate. How can I activate DEAE-cellulose column for enzyme purification? Retrieved March 17, 2026 from [Link].

  • Andersen, A., & Jensen, A. (1975). Determination of organic acids in plant material. Acta Agriculturae Scandinavica, 25(3), 176-180.
  • University of Colorado Boulder. Recrystallization. Retrieved March 17, 2026 from [Link].

  • Swietalski, N., et al. (2022). Orotic acid production by Yarrowia lipolytica under conditions of limited pyrimidine. Yeast, 39(1-2), 229-242.
  • Gregorova, A., et al. (2019). Photodegradation and Biodegradation of Poly(Lactic)
  • Aljaf, K. K., et al. (2020). Diethylaminoethyl cellulose (DEAE-C): applications in chromatography and organic synthesis. Arkivoc, 2020(1), 1-15.
  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
  • Surov, A.O., et al. (2015). Method of obtaining preparation, which contains amorphous-crystalline salts of orotic acid.
  • Toyomizu, M., et al. (2020). Effects of Cyclic High Ambient Temperature and Dietary Supplementation of Orotic Acid, a Pyrimidine Precursor, on Plasma and Muscle Metabolites in Broiler Chickens. Metabolites, 10(5), 189.
  • Xu, X., et al. (2013). Effect of Orotic Acid on the Stabilization Efficiency of Ca-Zn Thermal Stabilizers for Poly(vinyl chloride). Materials Science Forum, 743-744, 455-459.
  • Kumar, T. H., et al. (2019). RP-HPLC METHOD FOR QUANTIFICATION OF OROTIC ACID IN CAPSULE FORMULATION. International Journal of Pharmaceutical Sciences and Research, 10(5), 2343-2347.
  • Taylor & Francis Online. DEAE-cellulose – Knowledge and References. Retrieved March 17, 2026 from [Link].

  • Casetta, B., & Canfell, C. (2004). Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method. Rapid Communications in Mass Spectrometry, 18(14), 1635-1639.
  • Bio-Rad Laboratories. Anion Exchange Chromatography. Retrieved March 17, 2026 from [Link].

Sources

Reference Data & Comparative Studies

Validation

validation of 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid as a quantitative metabolomics standard

Introduction Quantifying highly polar, low-molecular-weight metabolites in complex biological matrices presents a significant analytical hurdle. Orotic acid (2,4-dioxo-1H-pyrimidine-6-carboxylic acid) is a critical inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quantifying highly polar, low-molecular-weight metabolites in complex biological matrices presents a significant analytical hurdle. Orotic acid (2,4-dioxo-1H-pyrimidine-6-carboxylic acid) is a critical intermediate in de novo pyrimidine biosynthesis. Its pathological accumulation is a primary diagnostic biomarker for urea cycle disorders, such as ornithine transcarbamylase (OTC) deficiency, and serves as a metabolic signature in argininosuccinate synthase 1 (ASS1)-deficient tumors[1].

Accurate quantification of orotic acid in urine, plasma, or dried blood spots (DBS) is notoriously difficult due to severe matrix effects (ion suppression) during electrospray ionization (ESI) and poor retention on standard reverse-phase chromatography. To overcome this, Stable Isotope Dilution (SID) using the isotopologue 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid (commonly referred to as 1,3-15N2-orotic acid) has emerged as the gold-standard methodology[2].

Biochemical Context & The Analytical Challenge

In healthy physiology, carbamoyl phosphate is utilized by the OTC enzyme within the urea cycle. When OTC is deficient, or when ASS1 downregulation alters nitrogen flux in cancer cells, excess carbamoyl phosphate is shunted into the pyrimidine synthesis pathway via the CAD enzyme complex. This metabolic diversion leads to a massive overproduction of orotic acid[1].

MetabolicPathway CP Carbamoyl Phosphate OTC OTC Enzyme (Deficient) CP->OTC Blocked CAD CAD Complex (Hyperactive) CP->CAD Metabolic Shunt Cit Citrulline (Urea Cycle) OTC->Cit DHO Dihydroorotate CAD->DHO OA Orotic Acid (Diagnostic Biomarker) DHO->OA

Caption: Metabolic shunting of carbamoyl phosphate to orotic acid during OTC deficiency.

Isotope Dilution Dynamics: Why 1,3-15N2?

The selection of an internal standard (IS) dictates the robustness of a mass spectrometry assay. The causality behind choosing 1,3-15N2-orotic acid over alternatives is rooted in molecular stability and ionization physics:

  • External Calibration (Unlabeled): Fails to account for sample-to-sample variations in ESI ionization efficiency, leading to high imprecision in matrices like urine where salt concentrations vary wildly.

  • Structural Analogs (e.g., 5-Fluorouracil): Do not perfectly co-elute with orotic acid. Because matrix suppression is highly time-dependent, a non-co-eluting analog experiences a different ionization environment, invalidating the normalization.

  • Deuterated Analogs (e.g., d4-Orotic Acid): Protons on the pyrimidine ring and carboxylic acid are highly labile. In aqueous mobile phases, Hydrogen/Deuterium (H/D) exchange occurs rapidly, causing isotopic scrambling and loss of the precursor mass signal.

  • 1,3-15N2-Orotic Acid: The optimal choice. The 15N isotopes are covalently locked within the pyrimidine ring, rendering them completely immune to solvent exchange[3]. The +2 Da mass shift (m/z 157.1 vs 155.1) bypasses the natural 13C isotopic envelope of endogenous orotic acid, ensuring zero cross-talk in Multiple Reaction Monitoring (MRM)[4].

Comparative Performance Analysis

The table below objectively compares the performance of 1,3-15N2-orotic acid against alternative standardization strategies in LC-MS/MS metabolomics.

Performance Metric1,3-15N2-Orotic AcidStructural Analog (5-FU)External Calibration
Chromatographic Co-elution Yes (Perfect match)No (Offset by ~0.4 min)N/A
Matrix Effect Compensation >98%~65%0%
H/D Exchange Risk None (Ring-locked 15N)HighN/A
Analytical Precision (CV%) <5%12–18%>25%
Recovery Accuracy 96–104%80–115%60–140%

Self-Validating LC-MS/MS Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and built-in quality control.

LCMSWorkflow S1 Sample Matrix (Urine/Plasma/DBS) S2 Spike 1,3-15N2 Orotic Acid IS S1->S2 S3 Protein Crash (80% ACN) S2->S3 S4 HILIC / C18 Separation S3->S4 S5 ESI(-) MS/MS MRM Transitions S4->S5 S6 Absolute Quantification S5->S6

Caption: Self-validating stable isotope dilution LC-MS/MS workflow for orotic acid quantification.

Step 1: Reagent & Internal Standard Preparation
  • Action: Dissolve 10 mg of 1,3-15N2-orotic acid in 10 mL of 1 mol/L NaOH to create a 1 mg/mL stock solution[2]. Dilute this to a working IS concentration of 0.5 µmol/L in 80:20 Acetonitrile/Water[5].

  • Causality: Orotic acid exhibits poor solubility in pure organic solvents or neutral water. The basic NaOH environment deprotonates the carboxylic acid (pKa ~2.8), ensuring complete dissolution[2]. The 80% acetonitrile working solution acts simultaneously as the IS delivery vehicle and a protein precipitation agent.

Step 2: Sample Extraction
  • Action: Combine 10 µL of biological sample (or a 3.2 mm DBS punch) with 100 µL of the working IS solution. Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C[2].

  • Causality: The 80:20 ACN/H2O ratio precipitates large proteins while keeping the highly polar orotic acid in solution. Centrifuging at 4°C prevents the re-solubilization of denatured proteins and halts any residual enzymatic degradation.

Step 3: Chromatographic Separation
  • Action: Inject 5–10 µL of the supernatant onto a Phenomenex Gemini C18 column (2 × 150 mm, 5 µm) or a dedicated HILIC column. Run a gradient from 0.1% formic acid in water to 90% acetonitrile with 0.1% formic acid at 0.4 mL/min[6].

  • Causality: Standard C18 columns fail to retain orotic acid, causing it to elute in the void volume where severe ion suppression occurs. The Gemini C18 (with extended pH stability) or HILIC chemistries provide the necessary retention factor (k' > 2) to separate the analyte from early-eluting salts[4].

Step 4: MS/MS Detection & System Validation
  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Endogenous Orotic Acid: m/z 155.1 → 111.1 (Loss of CO2)[4]

    • 1,3-15N2-Orotic Acid (IS): m/z 157.1 → 113.1 (Loss of CO2)[6]

  • Causality: Negative ESI is chosen because the carboxylic acid moiety readily yields [M-H]- ions, providing superior signal-to-noise compared to positive mode. The primary fragmentation pathway is the neutral loss of carbon dioxide (44 Da), which is highly specific[4].

System Suitability and Self-Validation Criteria: To guarantee the integrity of the data, the assay must self-validate during the run:

  • IS Response Tracking: The absolute peak area of the 1,3-15N2-orotic acid must remain within ±15% across all injections. A sudden drop indicates uncompensated matrix suppression or an extraction failure, serving as a critical quality indicator[3].

  • Blank Subtraction: A double blank (matrix without IS) must show no signal at m/z 157.1, confirming the absence of isotopic cross-talk or carryover.

Quantitative Validation Data

When utilizing 1,3-15N2-orotic acid as the internal standard, the analytical method achieves exceptional validation metrics, capable of quantifying pyrimidine metabolites up to 600 mmol/mol creatinine[7].

Validation ParameterPlasmaUrineDried Blood Spots (DBS)
Linear Range 0.5 – 100 µmol/L2 – 600 µmol/L0.5 – 50 µmol/L
Intra-day Precision (CV%) 1.2 – 4.5%2.1 – 5.8%3.4 – 8.1%
Inter-day Precision (CV%) 2.5 – 6.0%3.0 – 7.2%5.1 – 14.1%[2]
Extraction Efficiency > 90%> 95%~ 31% (Native & IS match)[2]

Note: Even with lower absolute extraction efficiencies in DBS (e.g., 31%), the identical extraction behavior of the 15N2-IS perfectly corrects for the loss, yielding highly accurate final quantification[2].

Conclusion

For rigorous quantitative metabolomics, the use of 2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid is non-negotiable when analyzing pyrimidine flux or diagnosing urea cycle disorders. It eliminates the H/D exchange vulnerabilities of deuterated standards, perfectly compensates for ESI matrix suppression, and provides the necessary analytical confidence required for both clinical diagnostics and advanced drug development pipelines.

References

  • Comprehensive Detection of Disorders of Purine and Pyrimidine Metabolism by HPLC with Electrospray Ionization Tandem Mass Spectrometry. Source: ovid.com.
  • Orotic acid quantification in dried blood spots and biological fluids by hydrophilic interaction liquid chromatography tandem mass spectrometry. Source: researchgate.net.
  • Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Source: mdpi.com.
  • Beclin‐1‐mediated activation of autophagy improves proximal and distal urea cycle disorders. Source: nih.gov.
  • Long-term correction of ornithine transcarbamylase deficiency in Spf-Ash mice with a translationally optimized AAV vector. Source: nih.gov.
  • Diagnostic value of urinary orotic acid levels: Applicable separation methods. Source: researchgate.net.
  • Diversion of aspartate in ASS1-deficient tumours fosters de novo pyrimidine synthesis. Source: tau.ac.il.

Sources

Comparative

A Researcher's Comparative Guide to Isotopic Enrichment Analysis: Featuring 2,4-dioxo-(1,3-¹⁵N₂)-¹H-pyrimidine-6-carboxylic Acid

This guide provides an in-depth comparison of methods for measuring isotopic enrichment, with a special focus on the application of 2,4-dioxo-(1,3-¹⁵N₂)-¹H-pyrimidine-6-carboxylic acid, also known as ¹⁵N₂-Orotic Acid. De...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methods for measuring isotopic enrichment, with a special focus on the application of 2,4-dioxo-(1,3-¹⁵N₂)-¹H-pyrimidine-6-carboxylic acid, also known as ¹⁵N₂-Orotic Acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the technical nuances of stable isotope tracing to elucidate metabolic pathways, ensuring scientific integrity and providing actionable protocols.

Introduction to Isotopic Enrichment and its Significance

Isotopic tracing is a powerful methodology used to unravel the complexities of metabolic pathways.[1][2] By introducing molecules labeled with stable isotopes into a biological system, researchers can track the transformation of these molecules, providing a dynamic view of cellular metabolism.[1] This is particularly crucial in disease research, such as cancer, where metabolic reprogramming is a key factor in disease progression and response to therapy.[1][2] The accuracy of these studies hinges on the precise measurement of isotopic enrichment in downstream metabolites.

2,4-dioxo-(1,3-¹⁵N₂)-¹H-pyrimidine-6-carboxylic acid is a ¹⁵N-labeled isotopologue of orotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway.[3][4] This makes it an invaluable tracer for studying the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, as well as various other cellular processes.[4][5]

Core Principles of Isotopic Enrichment Measurement

The fundamental principle behind isotopic enrichment analysis is the detection and quantification of molecules that have incorporated a stable isotope label. Mass spectrometry (MS) is the predominant analytical technique for this purpose due to its high sensitivity and ability to differentiate between isotopologues based on their mass-to-charge ratio (m/z).[6][7][8]

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed for isotopic enrichment studies.[1][6]

  • GC-MS is a robust and highly sensitive technique, often preferred for metabolic flux analysis.[6][9] It offers excellent separation for complex biological mixtures and provides information-rich labeling data.[6] However, a limitation is that non-volatile or semi-volatile metabolites often require chemical derivatization to become amenable to gas chromatography.[8][9]

  • LC-MS allows for the direct measurement of a wide range of metabolites with minimal sample preparation, which can simplify the experimental workflow.[10] High-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, coupled with LC systems provide high precision in identifying and quantifying metabolites.[11]

The choice between GC-MS and LC-MS depends on the specific metabolites of interest, the complexity of the sample matrix, and the desired level of sensitivity and throughput.

Experimental Workflow: Tracing Pyrimidine Biosynthesis with ¹⁵N₂-Orotic Acid

The following section outlines a detailed experimental protocol for utilizing 2,4-dioxo-(1,3-¹⁵N₂)-¹H-pyrimidine-6-carboxylic acid to measure de novo pyrimidine biosynthesis.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_interp Data Interpretation A Cell Seeding & Growth B Introduction of ¹⁵N₂-Orotic Acid Tracer A->B Incubation C Metabolite Extraction (e.g., with cold methanol) B->C D Sample Derivatization (if using GC-MS) C->D E LC-MS or GC-MS Analysis D->E F Data Acquisition (Mass Spectra) E->F G Isotopologue Distribution Analysis F->G H Calculation of Isotopic Enrichment G->H

Figure 1: Experimental workflow for isotopic enrichment analysis.
Step-by-Step Methodology
  • Cell Culture and Labeling:

    • Culture cells of interest in a standard growth medium.

    • Introduce 2,4-dioxo-(1,3-¹⁵N₂)-¹H-pyrimidine-6-carboxylic acid into the culture medium at a predetermined concentration. The optimal concentration and labeling duration should be determined empirically for each cell line and experimental condition. It is crucial to ensure sufficient time for the tracer to be incorporated into the pyrimidine nucleotide pool.[12]

  • Metabolite Extraction:

    • After the labeling period, rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent, such as 80% methanol.

    • Incubate the samples at a low temperature (e.g., -80°C) to facilitate cell lysis and protein precipitation.

    • Centrifuge the samples to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation for MS Analysis:

    • For LC-MS analysis , the extracted metabolites can often be directly analyzed after appropriate dilution.

    • For GC-MS analysis , the metabolites in the supernatant need to be derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Mass Spectrometry Analysis:

    • Analyze the prepared samples using either an LC-MS or GC-MS system.

    • The mass spectrometer should be operated in a mode that allows for the detection of the different isotopologues of the target pyrimidine metabolites (e.g., UMP, CTP). This often involves selected ion monitoring (SIM) or full scan mode with high mass accuracy.[10]

  • Data Analysis and Interpretation:

    • The raw mass spectrometry data will show the distribution of different mass isotopologues for each pyrimidine metabolite.

    • The isotopic enrichment is calculated by determining the ratio of the labeled (heavy) isotopologues to the total amount of the metabolite (labeled + unlabeled).[13] Specialized software can be used to perform these calculations and correct for the natural abundance of stable isotopes.[14]

Comparative Analysis: ¹⁵N₂-Orotic Acid vs. Alternative Tracers

While ¹⁵N₂-Orotic Acid is a highly specific tracer for the de novo pyrimidine pathway, other stable isotope-labeled precursors can also be used to study nucleotide metabolism.

TracerPathway(s) TracedAdvantagesDisadvantages
2,4-dioxo-(1,3-¹⁵N₂)-¹H-pyrimidine-6-carboxylic Acid De novo pyrimidine biosynthesisHighly specific for the pathway.[3]May not fully capture contributions from salvage pathways.
[U-¹³C]-Glucose Glycolysis, Pentose Phosphate Pathway, TCA Cycle, and downstream pathways including nucleotide synthesis.[7]Provides a global view of central carbon metabolism.Label distribution can be complex, making it challenging to isolate the flux through a specific pathway.[15]
[¹⁵N]-Glutamine Amino acid metabolism, TCA cycle, and nucleotide biosynthesis.Traces both nitrogen and carbon backbones.Similar to glucose, the label can be incorporated into multiple pathways.
[¹³C]-Bicarbonate Anaplerotic reactions, fatty acid synthesis, and de novo pyrimidine and purine synthesis.[16]Directly labels the carboxyl group incorporated into the pyrimidine ring.Can be rapidly exchanged with unlabeled bicarbonate pools in the cell.

Ensuring Accuracy and Precision in Isotopic Enrichment Measurements

  • Mass Spectrometer Performance: High-resolution mass spectrometers offer greater accuracy in mass determination, which is crucial for resolving closely spaced isotope peaks.[17] The stability of the instrument and proper calibration are also critical.[18]

  • Sample Preparation: Incomplete extraction or derivatization can introduce variability. The use of internal standards, preferably stable isotope-labeled versions of the analytes of interest, can help to correct for these variations.[12]

  • Data Analysis: Accurate correction for the natural abundance of isotopes is essential.[13] The choice of data analysis software and algorithms can also impact the final results.[14]

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the data, it is important to incorporate self-validating systems into the experimental design. This includes:

  • Running biological and technical replicates: This helps to assess the variability of the experimental system.

  • Including control groups: These can include unlabeled cells and cells treated with known inhibitors of the pathway of interest.[16]

  • Monitoring labeling efficiency: Incomplete labeling can complicate data interpretation.[19][20] It is important to assess the degree of isotopic incorporation into the precursor pool.

signaling_pathway cluster_de_novo De Novo Pyrimidine Biosynthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Products Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS2 Orotic_Acid Orotic Acid Carbamoyl_Phosphate->Orotic_Acid CAD Aspartate Aspartate Aspartate->Orotic_Acid CAD UMP UMP Orotic_Acid->UMP UMPS UDP UDP UMP->UDP UMPK UTP UTP UDP->UTP NME CTP CTP UTP->CTP CTPS DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA Glycosylation Protein Glycosylation UTP->Glycosylation CTP->DNA_RNA Phospholipids Phospholipid Synthesis CTP->Phospholipids Uridine Uridine Salvage_UMP UMP Uridine->Salvage_UMP UCK Uracil Uracil Uracil->Salvage_UMP UPRT Salvage_UMP->UDP

Figure 2: Pyrimidine biosynthesis pathways.

The diagram above illustrates the central role of orotic acid in the de novo synthesis of pyrimidines and highlights the alternative salvage pathway. Tracing with ¹⁵N₂-Orotic Acid specifically interrogates the de novo pathway activity.

Conclusion

The accurate measurement of isotopic enrichment is fundamental to understanding cellular metabolism. 2,4-dioxo-(1,3-¹⁵N₂)-¹H-pyrimidine-6-carboxylic acid serves as a highly specific and valuable tool for dissecting the de novo pyrimidine biosynthesis pathway. By employing robust experimental protocols, utilizing appropriate analytical instrumentation, and implementing rigorous data analysis and quality control measures, researchers can obtain high-quality, reliable data to advance our understanding of metabolic regulation in health and disease. The choice of tracer and analytical method should be carefully considered based on the specific research question to ensure the generation of meaningful and impactful results.

References

  • Zaal, E. A., & van der Stelt, M. (2025). Stable Isotope Tracing Experiments Using LC-MS. In Methods in Molecular Biology (Vol. 2816, pp. 63-81). Springer. Retrieved from [Link]

  • Wittmann, C. (2007). Fluxome analysis using GC-MS. Journal of Chromatography B, 855(1), 59-69. Retrieved from [Link]

  • De Vooght-Johnson, R. (2021, October 5). Looking at leaves: high-resolution 13C GC-MS metabolic flux analysis. Wiley Analytical Science. Retrieved from [Link]

  • Previs, S. F., Herath, K., & Kelley, D. E. (2001). A Liquid Chromatography–Mass Spectrometry Method to Measure Stable Isotopic Tracer Enrichments of Glycerol and Glucose in Human Serum. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 873-880. Retrieved from [Link]

  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]

  • Zaal, E. A., & van der Stelt, M. (2025). Stable Isotope Tracing Experiments Using LC-MS. Methods in Molecular Biology, 2816, 63-81. Retrieved from [Link]

  • Goodacre, R., & Kell, D. B. (2009). Gas chromatography-mass spectrometry (GC-MS) techniques for metabolic flux analysis of the Bifido shunt pathway. Bioanalysis, 1(4), 797-802. Retrieved from [Link]

  • Hayes, J. M., & Matthews, D. E. (1994). Factors controlling precision and accuracy in isotope-ratio-monitoring mass spectrometry. Analytical Chemistry, 66(14), 2495-2502. Retrieved from [Link]

  • Zaal, E. A., & van der Stelt, M. (2024, October 2). Stable Isotope Tracing Experiments Using LC-MS. Utrecht University Research Portal. Retrieved from [Link]

  • Pitt, J. J. (2009). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International, 22(3). Retrieved from [Link]

  • Becker, J. S. (2009). Accurate and precise determination of isotopic ratios by MC-ICP-MS: a review. Analytical and Bioanalytical Chemistry, 395(7), 1891-1900. Retrieved from [Link]

  • Holt, D. G., & Le, T. V. (1987). A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo. Analytical Biochemistry, 163(2), 484-491. Retrieved from [Link]

  • Becker, J. S. (2001). Precision and accuracy in isotope ratio measurements by plasma source mass spectrometry. Spectrochimica Acta Part B: Atomic Spectroscopy, 56(6), 637-651. Retrieved from [Link]

  • Almac Group. (2019, February). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Hertkorn, N., et al. (2020). Improved Mass Accuracy and Isotope Confirmation through Alignment of Ultrahigh-Resolution Mass Spectra of Complex Natural Mixtures. Analytical Chemistry, 92(3), 2469-2476. Retrieved from [Link]

  • Barman, I., et al. (2025, March 5). Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging and Spectral Tracing (CIIST). bioRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67048174, 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;pyrimidine. Retrieved from [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. Retrieved from [Link]

  • Bi, R., et al. (2022, January 3). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. Retrieved from [Link]

  • University of Washington's Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • Bi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 849929. Retrieved from [Link]

  • National Institute of Standards and Technology. (2018). Report of Investigation: Reference Material 8573, L-glutamic acid. Retrieved from [Link]

  • Liu, H., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 706203. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57474163, 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc. Retrieved from [Link]

  • Robins, M. J., et al. (2025). Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy. Journal of the American Chemical Society, 147(39), 35192-35197. Retrieved from [Link]

  • García-Raso, A., et al. (2021). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. New Journal of Chemistry, 45(18), 8233-8246. Retrieved from [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90301, 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid. Retrieved from [Link]

  • Kumar, R., et al. (2008). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry, 16(14), 6826-6834. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic Acid

Introduction: Beyond the Product Welcome, valued research partner. This guide addresses the safe handling of 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid (also known as Orotic Acid-¹⁵N₂), a crucial isotopically la...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Product

Welcome, valued research partner. This guide addresses the safe handling of 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid (also known as Orotic Acid-¹⁵N₂), a crucial isotopically labeled intermediate in various biochemical and pharmaceutical development pathways. While its applications are significant, ensuring the safety of the professionals who handle it is paramount. This document moves beyond a simple checklist, providing a comprehensive operational plan rooted in scientific principles. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every procedure, from preparation to disposal, is conducted with the highest degree of protection.

The safety profile of the ¹⁵N₂-labeled compound is considered identical to its unlabeled analogue, orotic acid. Therefore, all recommendations are based on the known hazards of orotic acid, as detailed in authoritative Safety Data Sheets (SDS).

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

A thorough understanding of the potential hazards is the cornerstone of any effective safety protocol. Orotic acid is a fine crystalline powder that presents multiple routes of exposure if not handled correctly. The primary risks are associated with the inhalation of airborne particles and direct contact with skin and eyes.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid is classified as follows:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4!WarningH302: Harmful if swallowed[1][2][3]
Skin Corrosion/Irritation2!WarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2A!WarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity — Single Exposure (Respiratory)3!WarningH335: May cause respiratory irritation[1][2][3]

These classifications mandate a stringent approach to personal protective equipment (PPE) to mitigate the risks of ingestion, skin contact, eye contact, and inhalation.

Core PPE Directive: Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the physical form of the chemical.[4] Handling the fine powder of orotic acid requires robust protection against airborne particulates, while working with solutions necessitates a focus on splash protection.

Engineering Controls: The First and Most Critical Step

Before any PPE is donned, engineering controls must be in place. All handling of powdered 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid must be conducted in a certified chemical fume hood to minimize airborne concentrations and protect the user from inhalation.[5][6] The fume hood provides a contained workspace and is your primary barrier against respiratory exposure.

Eye and Face Protection
  • Requirement: Chemical splash goggles that form a tight seal around the eyes are mandatory when handling the powder or solutions.[7][8] Standard safety glasses with side shields do not offer sufficient protection against fine, airborne dust.[8]

  • Causality: The H319 classification ("Causes serious eye irritation") indicates that even minor contact can lead to significant discomfort and potential damage.[1] Goggles provide a 360-degree seal essential for preventing particle entry. For tasks with a higher risk of splashing, such as transferring large volumes of a solution, a face shield should be worn over the goggles for full facial protection.[8]

Hand Protection
  • Requirement: Disposable nitrile gloves are the standard for providing protection against incidental contact.[8]

  • Causality: The H315 classification ("Causes skin irritation") necessitates a reliable barrier.[1] Nitrile offers good resistance to a wide range of chemicals and is suitable for handling powders and aqueous solutions.[7] For prolonged tasks or when working with organic solvents, consult a glove compatibility chart to ensure adequate protection. Double-gloving is recommended when handling highly potent compounds to provide an extra layer of safety.[8] Gloves should be changed frequently, especially if contamination is suspected.[9]

Protective Clothing
  • Requirement: A buttoned or snapped lab coat, preferably with knit cuffs, must be worn at all times.[7][8]

  • Causality: A lab coat protects your personal clothing and skin from spills and contamination.[5][7] The knit cuffs provide a snug fit around the wrist, preventing dust from entering the sleeve and creating a better seal with your gloves. Ensure the lab coat is fully fastened to provide maximum coverage.

Respiratory Protection
  • Requirement: When used within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Causality: The fume hood is designed to capture and vent airborne contaminants away from the user. However, in the event of a significant spill outside of the hood or if engineering controls are not available or fail, a NIOSH-approved respirator (e.g., an N95 or a half-mask respirator with particulate filters) would be necessary.[5][10] Always follow your institution's specific guidelines on respirator use.

Operational Protocols: A Self-Validating Workflow

Adherence to a strict, logical workflow ensures that safety is integrated into every step of the process. The following diagram and procedures are designed to be a self-validating system, minimizing the potential for exposure.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Workspace (Fume Hood, Bench Liner) don_ppe 2. Don Required PPE (Coat, Goggles, Gloves) prep_area->don_ppe gather_mat 3. Gather Materials (Chemical, Glassware, Solvent) don_ppe->gather_mat weigh 4. Weigh Powder (Carefully, minimize dust) gather_mat->weigh transfer 5. Transfer to Flask weigh->transfer solubilize 6. Add Solvent & Mix transfer->solubilize decon 7. Decontaminate Workspace solubilize->decon dispose_waste 8. Dispose of Waste (Chemical & Solid) decon->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: A step-by-step workflow for the safe handling of orotic acid.

Step-by-Step Handling Procedure (Weighing and Solubilizing)

This protocol is designed to minimize the generation of airborne dust, the primary exposure risk.

  • Preparation: Before bringing the chemical into the workspace, lay down a disposable, absorbent bench liner inside the chemical fume hood.[8]

  • Don PPE: Don your lab coat, chemical splash goggles, and nitrile gloves in the correct sequence.

  • Tare Balance: Place a piece of weigh paper on the analytical balance inside the fume hood and tare the balance.

  • Weigh Compound: Carefully use a spatula to transfer the desired amount of 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid onto the weigh paper. Perform this action slowly and deliberately to avoid creating airborne dust.[8]

  • Transfer: Gently fold the weigh paper and carefully transfer the powder into your receiving vessel (e.g., a volumetric flask).

  • Rinse: Use a small amount of the desired solvent to rinse any residual powder from the weigh paper into the flask, ensuring a complete and quantitative transfer.[8]

  • Solubilize: Add the remaining solvent to the flask, cap it, and mix until the solid is fully dissolved.

  • Initial Cleanup: Dispose of the used weigh paper and any contaminated wipes into a designated solid hazardous waste container.[11]

Spill and Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Minor Spill (Powder): Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[11] Carefully sweep or vacuum the material into a labeled hazardous waste container.[5] Avoid actions that create dust.

  • Minor Spill (Liquid): Absorb the spill with an inert material and place it in a sealed, labeled container for disposal.[1]

Decontamination and Waste Disposal Plan

Proper disposal is a critical final step in the safe handling workflow, preventing environmental contamination and ensuring regulatory compliance.

  • Liquid Waste: Collect all unused or spent solutions containing the compound in a designated, clearly labeled liquid hazardous waste container.[11] Do not mix with incompatible waste streams.[11]

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, absorbent pads, bench liners) must be collected in a separate, sealed, and clearly labeled solid hazardous waste container.[11]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as liquid hazardous waste.[11] After rinsing, deface the label and dispose of the container according to your institution's guidelines.

  • PPE Disposal: Contaminated gloves should be removed carefully (glove-to-glove, then skin-to-skin) and placed in the solid hazardous waste container. Your lab coat should be laundered by a professional service if contaminated.

  • Final Step: After all waste has been properly containerized and PPE has been removed, wash your hands thoroughly with soap and water.[1]

By following this comprehensive guide, you build a deep, trustworthy system of safety that protects you, your colleagues, and your research.

References

  • How to Choose PPE for Chemical Work. (2025, October 23). Vertex AI Search.
  • Orotic acid (Standard)-SDS-MedChemExpress. (2025, July 1). MedChemExpress.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Labor
  • Essential Safety and Handling Guide for Potent Chemical Compounds. (2025, December). Benchchem.
  • Material Safety Data Sheet - Orotic acid. (2004, October 5). Cole-Parmer.
  • Safety Data Sheet: Orotic acid. (n.d.). Carl ROTH.
  • Navigating the Safe Disposal of Pyrimidine Deriv
  • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16). Hazchem Safety.
  • Orotic acid SDS, 65-86-1 Safety D
  • Safety Data Sheet: Orotic acid. (n.d.). Carl ROTH.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). Texas A&M University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid
Reactant of Route 2
2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.